Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Emergence in Beta-Lactam Structural Innovation
The discovery of benzylpenicillin in 1928 marked the dawn of β-lactam antibiotics, but the rapid evolution of bacterial resistance necessitated structural modifications to preserve efficacy. Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate emerged as part of a broader effort to stabilize the β-lactam ring against enzymatic hydrolysis. By incorporating a bicyclo[3.2.0]heptane system, researchers sought to impose conformational constraints that reduce β-lactamase recognition while maintaining transpeptidase inhibition.
Key innovations include:
- Sulfur Oxidation State : The 4λ⁴-thia designation indicates a sulfoxide group, which enhances electronic delocalization within the β-lactam ring, thereby improving stability.
- Bicyclic Framework : The fused bicyclo[3.2.0] system introduces steric hindrance, limiting access to hydrolytic enzymes while preserving affinity for penicillin-binding proteins.
Recent advances in transition-metal catalysis, such as palladium-mediated C–H activation, have enabled efficient synthesis of related bicyclic lactones, underscoring the compound’s relevance to modern methodologies.
Properties
IUPAC Name |
benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUCAWYSMPKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Formation
The synthesis generally begins with constructing the bicyclic core, which involves cyclization reactions of suitably functionalized precursors. The core structure, a 1-azabicyclo[3.2.0]heptane derivative, is typically formed via intramolecular cyclization of amino and thiol precursors under controlled conditions.
Introduction of the Benzhydryl Group
The benzhydryl moiety is introduced through nucleophilic substitution or alkylation reactions, often involving benzhydryl halides or benzhydryl derivatives reacting with the core structure. This step may require the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, under reflux conditions.
Incorporation of the 3,3-Dimethyl-4,7-Dioxo Functionalities
The 3,3-dimethyl substitution and the 4,7-dioxo groups are introduced via oxidation and methylation steps. Oxidation of suitable precursors (e.g., secondary alcohols or aldehydes) is achieved using oxidizing agents such as potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium-based oxidants, under carefully controlled temperatures to prevent over-oxidation.
Formation of the Thia-Bridge
The sulfur atom is incorporated by cyclization involving sulfur donors like thiourea derivatives or thioesters. The reaction typically occurs under reflux in solvents like ethanol or acetic acid, with catalysts or acids to facilitate cyclization.
Final Esterification
The carboxylate functionality is introduced through esterification of the carboxylic acid intermediate, often using alcohols (e.g., phenol or benzyl alcohol) in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux.
Specific Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino precursor + thiol derivatives | Ethanol or acetic acid | Reflux (~80-100°C) | 4-8 hours | Catalysts may include acids or bases |
| Benzhydryl substitution | Benzhydryl halide + core | DMF or acetonitrile | Reflux (~80°C) | 12-24 hours | Use of bases like K₂CO₃ |
| Oxidation | KMnO₄ or H₂O₂ | Water or acetone | 0-50°C | 2-6 hours | Controlled addition to prevent over-oxidation |
| Thia bridge formation | Thiourea derivatives | Ethanol | Reflux | 6-12 hours | Acid catalysis enhances cyclization |
| Esterification | Carboxylic acid + alcohol | Toluene or benzene | Reflux with acid catalyst | 4-8 hours | Removal of water to drive reaction |
Industrial Production Considerations
In large-scale manufacturing, continuous flow reactors are employed to improve yield, safety, and reproducibility. Key features include:
- Reactor Design: Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) facilitate controlled reaction environments.
- Purification Techniques: Chromatography, crystallization, and solvent extraction are optimized for high throughput.
- Quality Control: Rigorous monitoring of reaction parameters, purity, and yield via spectroscopic and chromatographic methods.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Reaction Type | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Amino precursor + thiol | Ethanol | Intramolecular cyclization | Reflux (~80°C) | ~75-85% | Acid or base catalyzed |
| Benzhydryl addition | Benzhydryl halide | DMF | Nucleophilic substitution | Reflux (~80°C) | ~70-80% | Excess benzhydryl halide |
| Oxidation | KMnO₄ | Water/acetone | Oxidation | 0-50°C | Variable | Controlled addition prevents over-oxidation |
| Esterification | Carboxylic acid + phenol | Toluene | Ester formation | Reflux | ~80% | Water removal via azeotropic distillation |
Research Findings and Literature Insights
- Reaction Optimization: Studies indicate that controlling temperature and reagent stoichiometry is critical for maximizing yield and purity. For example, oxidation reactions require precise temperature control to prevent degradation of sensitive functional groups.
- Catalysis: Acid catalysis significantly accelerates cyclization and esterification steps, improving overall efficiency.
- Scale-Up: Industrial synthesis benefits from continuous flow techniques, which enhance safety and reproducibility, especially for oxidation and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Sulbactam and Derivatives
Structural Implications :
Iodomethyl Derivatives
Key Insight : The iodine atom in iodomethylsulbactam introduces steric bulk and enables tracking via isotopic labeling, contrasting with the target compound’s synthetic utility .
Ampicillin-Based Analogs
| Parameter | Target Compound | Ampicillin Trihydrate [(2S,5R,6R)-6-[(2R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid] |
|---|---|---|
| Core Structure | Bicyclo[3.2.0]heptane | Bicyclo[3.2.0]heptane |
| Functional Groups | 4,7-dioxo, sulfoxide, benzhydryl ester | 7-oxo, free carboxylic acid, aminophenylacetyl side chain |
| Role | Intermediate | Broad-spectrum antibiotic |
| Bioactivity | None (synthetic precursor) | Inhibits bacterial cell wall synthesis |
Comparison :
- Ampicillin’s aminophenylacetyl side chain enables binding to penicillin-binding proteins (PBPs), absent in the target compound .
- The target’s 4,7-dioxo groups may stabilize the β-lactam ring against enzymatic hydrolysis during synthesis .
Biological Activity
Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a thiazolidine ring structure. Its molecular formula is , and it has a molecular weight of approximately 383.46 g/mol. The specific stereochemistry of the compound plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4S |
| Molecular Weight | 383.46 g/mol |
| CAS Number | 76911-24-5 |
| Solubility | Soluble in DMSO |
| Boiling Point | Not specified |
Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exhibits its biological effects primarily through the inhibition of beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics, thus the compound serves as a beta-lactamase inhibitor, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Antimicrobial Activity
While the compound itself has been noted to have weak antibacterial properties, its primary role is as an adjunct to existing antibiotics. In studies involving various bacterial strains, it has been shown to restore the activity of antibiotics like penicillin and cephalosporins when used in combination therapy .
Case Studies
- Combination Therapy with Penicillin : A study demonstrated that the addition of Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate significantly increased the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to penicillin, highlighting its potential in treating resistant infections .
- In Vivo Efficacy : In animal models, the compound was tested alongside various beta-lactam antibiotics against infections caused by Enterobacteriaceae. Results indicated a marked improvement in treatment outcomes when the compound was included in the regimen, suggesting its utility in clinical settings .
Safety and Toxicity
The safety profile of Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has been evaluated in preclinical studies. It exhibited low toxicity levels at therapeutic doses, making it a promising candidate for further development in antibiotic therapy .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Benzhydryl 3,3-dimethyl-4,7-dioxo-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves Diels–Alder reactions or coupling strategies using intermediates like benzyl esters (e.g., benzyl 2-acetoxy-1-azabicyclo derivatives). Optimize yields by adjusting solvents (e.g., dichloromethane for stepwise oxidation) and reaction times (e.g., 24 hours for high-yield dihydroxylation). Purification via column chromatography or recrystallization is critical for isolating solid products .
Q. Which spectroscopic techniques are essential for characterizing the compound’s stereochemistry and functional groups?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, δH) is indispensable for confirming stereochemical configurations (e.g., 2S,5R,6R), while infrared spectroscopy (IR, νmax) identifies carbonyl (C=O) and amide (N–H) groups. Mass spectrometry (m/z) validates molecular weight, especially for intermediates like benzyl 2,5-bis(tert-butyldimethylsilyloxy) derivatives .
Q. How can solubility challenges in polar/nonpolar solvents be addressed during formulation?
- Methodological Answer : Solubility data (e.g., in acetone, methanol, or chloroform) indicate that co-solvents like water–acetone mixtures enhance dissolution. Pre-formulation studies should prioritize solvent polarity matching, guided by Hansen solubility parameters .
Advanced Research Questions
Q. What strategies enable selective functionalization of the bicyclic core for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce azide groups via diazo transfer reactions (e.g., using ethyl 2-acetoxy derivatives) to enable click chemistry. Protect reactive amines with tert-butyldimethylsilyl (TBDMS) groups during multi-step syntheses. Coupling agents like EDC/DCC facilitate amide bond formation with amino-thiadiazole or phenylacetyl moieties .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies in antimicrobial efficacy may arise from stereochemical impurities. Validate purity via HPLC (≥95%) and compare against pharmacopeial standards (e.g., USP monographs for ampicillin derivatives). Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
Q. What computational approaches predict the compound’s reactivity in aqueous vs. non-aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis susceptibility of the β-lactam ring. Solvent-accessible surface area (SASA) calculations predict stability in hydrophobic matrices. Pair with experimental LogP values (e.g., 1.2–1.5) to correlate partitioning behavior .
Data-Driven Research Design
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies at pH 1–9 (HCl/NaOH buffers) and 40–60°C. Monitor β-lactam ring integrity via UV-Vis (λmax ~260 nm) and quantify degradation products (e.g., penicilloic acid) using LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life .
Q. What methodologies resolve crystallographic ambiguities in polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
